Msdh-C

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

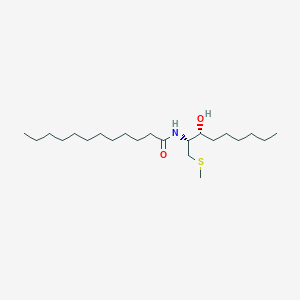

N-[(2R,3R)-3-hydroxy-1-methylsulfanylnonan-2-yl]dodecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H45NO2S/c1-4-6-8-10-11-12-13-14-16-18-22(25)23-20(19-26-3)21(24)17-15-9-7-5-2/h20-21,24H,4-19H2,1-3H3,(H,23,25)/t20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWXRYYWKKSLFEH-LEWJYISDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC(CSC)C(CCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)N[C@@H](CSC)[C@@H](CCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H45NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30433983 | |

| Record name | MSDH-C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144474-37-3 | |

| Record name | MSDH-C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Pharmacophore Hybridization:a Sophisticated Design Principle Involves the Hybridization of Msdh with Other Bioactive Pharmacophores. for Example, Msdh Has Been Chemically Linked with Autophagy Inhibitors E.g., Lys05 to Create Novel One-component Chemical Entities. These Hybrid Molecules Can Self-assemble into Nanoscale Structures, Effectively Inducing Lysosomal Destruction and Demonstrating Enhanced Anti-tumor Activity. This Approach Leverages the Lysosomotropic Properties of Msdh to Deliver and Concentrate Another Therapeutic Agent Within the Lysosome, Offering a Synergistic Effect and Potentially Overcoming Resistance Mechanisms. Such Rational Design, Often Aided by Computational Strategies, Allows for the Creation of Self-assembled Nanomedicines with Tailored Physicochemical Properties and Biological Activities.

These design principles underscore the versatility of MSDH's chemical structure as a foundation for developing compounds with precisely modulated aggregation, membrane-disrupting, and cellular targeting capabilities.

Structure-activity Relationship Studies of Msdh

Correlation of Chemical Structure with Aggregation Behavior

MSDH, characterized as a lysosomotropic detergent, exhibits a remarkable pH-dependent aggregation behavior that is crucial to its biological function. At physiological pH (e.g., pH 7), MSDH spontaneously assembles into closed vesicles nih.gov. This self-assembly initiates at concentrations below those typically employed in cellular studies, with a reported Critical Aggregation Concentration (CAC) of approximately 10 µM.

However, as the environmental pH decreases, particularly below pH 6.4, these vesicles undergo a reversible disassembly, transforming into smaller aggregates, likely micelles nih.gov. This pH-triggered structural transition is attributed to the protonation of the weakly basic amine group (pKa of 5.9) within the MSDH molecule nih.gov. The increased charge repulsion among the protonated molecules at lower pH disrupts the vesicular structure, favoring the formation of smaller, more charged aggregates. Researchers have extensively utilized techniques such as dynamic light scattering, zeta potential measurements, cryo-electron microscopy (cryo-TEM), and fluorescence correlation spectroscopy to characterize these aggregation and disassembly processes.

The ability of MSDH to switch between vesicular and micellar forms based on pH is a key structural-activity correlation. The hydrophobic chain contributes to the self-assembly into vesicles, while the ionizable amine group provides the pH-sensitive trigger for disassembly.

Table 1: Illustrative Aggregation Behavior of MSDH at Varying pH

| pH Value | Aggregation State | Key Structural Influence |

| 7.0 (Cytosolic) | Vesicles | Hydrophobic interactions dominate; amine group largely uncharged. nih.gov |

| 6.4 - 6.0 | Transitioning | Increasing protonation of amine group; onset of charge repulsion. nih.gov |

| 5.0 (Lysosomal) | Micelles/Small Aggregates | Amine group protonated, strong charge repulsion; favors smaller structures. nih.gov |

Impact of Structural Modifications on Membrane Permeabilization Efficacy

The efficacy of MSDH in permeabilizing membranes is profoundly influenced by its structural characteristics and the ambient pH. As a lysosomotropic agent, MSDH's mechanism involves its diffusion across cellular membranes as uncharged monomers at neutral pH. Upon entering the acidic lysosomal compartment, the weakly basic amine group becomes protonated and trapped, leading to a significant accumulation of the compound within lysosomes. This localized high concentration of charged MSDH then leads to the solubilization and permeabilization of the lysosomal membrane.

The interaction of MSDH with lipid bilayer membranes is highly pH-dependent nih.gov. At neutral pH, MSDH can rapidly partition into liposome membranes, causing leakage of small fluorophores, provided the ratio of MSDH to lipids is not kept low nih.gov. Conversely, at acidic pH (e.g., pH 5), the partitioning of MSDH into the membrane is kinetically hindered due to its charged state, necessitating a higher MSDH-to-lipid ratio to achieve membrane permeabilization nih.gov.

In cellular contexts, the concentration of MSDH is critical for selective lysosomal permeabilization without compromising the plasma membrane. Studies indicate that MSDH concentrations up to 20 µM maintain plasma membrane integrity, allowing for lysosomal accumulation and subsequent permeabilization. However, concentrations exceeding 20 µM (e.g., ≥30 µM) can lead to substantial and rapid damage to the plasma membrane, resulting in direct cell lysis rather than selective lysosomal disruption. This highlights the delicate balance between the compound's structure, its concentration, and the pH environment in determining its membrane-disrupting activity.

Table 2: Illustrative Membrane Permeabilization Efficacy of MSDH

| MSDH Concentration (µM) | pH Environment | Membrane Integrity (Observed) | Permeabilization Efficacy |

| ≤ 20 | 7.0 (Cytosolic) | Plasma membrane intact | Low (for plasma membrane) |

| > 20 (e.g., 30) | 7.0 (Cytosolic) | Plasma membrane damage | High (for plasma membrane) |

| Varied | 5.0 (Lysosomal) | Lysosomal membrane permeabilized | High (for lysosomal membrane) |

Relationships between Molecular Features and Cellular Specificity

The cellular specificity of MSDH is intrinsically linked to its unique molecular features, particularly its lysosomotropic nature and pH-responsive conformational changes. The weakly basic amine group of MSDH is the primary determinant of its lysosomal targeting. At the relatively neutral pH of the cytosol, MSDH exists predominantly in its uncharged form, enabling it to passively diffuse across the plasma membrane or be taken up via endocytosis in an inert vesicular form nih.gov.

Once inside the endosomal-lysosomal pathway, the progressively decreasing pH of these compartments leads to the protonation of MSDH. This protonation, occurring as the pH drops below its pKa of 5.9, traps the compound within the acidic lysosomes due to its now charged state. Crucially, this pH shift also triggers a conformational change: the inert vesicular form disassembles into a toxic micellar form nih.gov. This pH-triggered transformation ensures that MSDH's membrane-disrupting activity is largely confined to the acidic lysosomal environment, sparing other cellular membranes like the plasma membrane from significant damage at relevant concentrations nih.gov. This selective action makes MSDH a valuable tool for studying lysosome-dependent cellular processes and positions it as a potential candidate for targeted delivery systems to lysosomes nih.gov.

Design Principles for Modulating MSDH Activity

The understanding of MSDH's structure-activity relationships provides clear design principles for modulating its activity and enhancing its therapeutic potential.

Q & A

Basic Research Questions

Q. How should researchers design initial experiments to investigate the biochemical properties of Msdh-C?

- Methodological Answer : Begin with a systematic literature review to identify gaps in existing studies on this compound’s structure, function, or interactions. Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to define objectives. For experimental design, follow guidelines from COMSOS-E for observational studies:

- Specify variables (e.g., concentration, temperature, reaction time) and controls.

- Document chemical sources (e.g., manufacturer, purity) and equipment (model, calibration) to ensure reproducibility .

- Validate protocols using pilot studies to optimize conditions before scaling .

Q. What strategies ensure robust data collection and validation in this compound studies?

- Methodological Answer :

- Data Quality : Use triplicate measurements for critical assays (e.g., enzymatic activity) and include internal standards (e.g., reference compounds) to control for variability.

- Metadata : Adopt a data management plan (DMP) to catalog experimental parameters (e.g., pH, solvent composition) and link raw data to processed results .

- Statistical Validation : Apply tests like ANOVA for technical replicates and report confidence intervals to quantify uncertainty .

Advanced Research Questions

Q. How can researchers resolve contradictions in published data on this compound’s catalytic mechanisms?

- Methodological Answer :

- Contradiction Analysis : Conduct a systematic review using PRISMA guidelines to compare methodologies across studies. Assess variables such as assay conditions (e.g., cofactor availability) or measurement techniques (e.g., spectrophotometry vs. HPLC) that may explain discrepancies .

- Sensitivity Testing : Replicate conflicting experiments under standardized conditions, adjusting one variable at a time (e.g., substrate concentration) to isolate confounding factors .

- Cross-Validation : Use complementary techniques (e.g., X-ray crystallography for structural insights paired with kinetic assays) to triangulate findings .

Q. What advanced methodologies are suitable for studying this compound’s role in metabolic networks?

- Methodological Answer :

- Multi-Omics Integration : Combine proteomics (to quantify this compound expression), metabolomics (to track substrate/product flux), and transcriptomics (to identify regulatory pathways). Use tools like MetaboAnalyst for pathway enrichment analysis .

- Computational Modeling : Develop kinetic models (e.g., Michaelis-Menten with enzyme inhibition terms) to predict this compound behavior under varying cellular conditions. Validate models using in vitro data .

- Inhibitor Screening : Apply high-throughput screening (HTS) with fluorescence-based assays and machine learning to identify allosteric modulators .

Q. How can researchers ensure reproducibility in complex this compound studies involving multi-step syntheses or assays?

- Methodological Answer :

- Protocol Standardization : Publish detailed methods with Materials and Methods sections that include:

- Exact chemical formulations (e.g., buffer compositions).

- Step-by-step workflows (e.g., purification gradients).

- Troubleshooting notes for common pitfalls (e.g., enzyme denaturation) .

- Open Science Practices : Share raw datasets, code for analysis, and synthetic intermediates via repositories like Zenodo or Figshare to enable independent verification .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound inhibition studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., log[inhibitor] vs. response) using software like GraphPad Prism to calculate IC₅₀ values.

- Error Propagation : Report standard errors for derived parameters (e.g., Hill coefficients) and use bootstrapping to assess robustness .

- Subgroup Stratification : If outliers exist, apply cluster analysis to identify subpopulations (e.g., enzyme isoforms) that may influence results .

Q. How should researchers address ethical and technical challenges in human cell-based this compound studies?

- Methodological Answer :

- Ethical Compliance : Follow IRB protocols for cell sourcing (e.g., informed consent for primary cells) and disclose conflicts of interest .

- Technical Rigor : Use CRISPR-Cas9 for gene editing controls (e.g., this compound knockout lines) and validate phenotypes with orthogonal assays (e.g., Western blotting) .

Resource Guidance

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。